![molecular formula C16H11N3O8S B2994079 (Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate CAS No. 905661-51-0](/img/structure/B2994079.png)

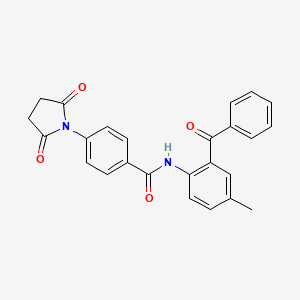

(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

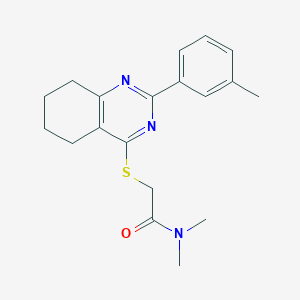

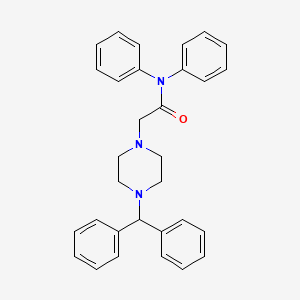

5-Nitrofuran derivatives are a class of compounds that have been extensively employed for a number of years. They are used as antibacterial, antiprotozoal, and anticancer agents .

Synthesis Analysis

The synthesis of some 5-nitrofuran derivatives involves the acid-catalysed condensation of 5-nitrofuran-2-carboxaldehyde with diols in boiling benzene . This process results in the formation of cyclic nitrofuranyl acetals .Molecular Structure Analysis

The molecular structure of 5-nitrofuran derivatives can vary depending on the substituents attached to the nitrofuran ring .Chemical Reactions Analysis

Biomimetic reduction of these nitrofuran acetals with sodium borohydride in the presence of palladium triggers the release of the parent diols .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-nitrofuran derivatives can vary depending on the substituents attached to the nitrofuran ring .Scientific Research Applications

Food Safety and Residue Detection

Given the compound’s presence in animal products, it’s crucial to study its metabolism and residues. Researchers can focus on developing sensitive detection methods using techniques like high-performance liquid chromatography–mass spectrometry (HPLC–MS/MS). For instance, recent work has employed 5-nitro-2-furaldehyde as a derivatizing agent for rapid sample preparation in chicken meat to determine nitrofuran metabolites .

Lead Organic Frameworks (LOFs) for Detection

Innovative materials like dual-color 2D lead–organic frameworks (LOFs) have been designed for detecting nitrofuran antibiotics. These frameworks exhibit two-fold interlocking structures and can selectively capture nitrofuran compounds. Such research contributes to food safety and environmental monitoring .

Late-Stage Functionalization (LSF)

Late-stage functionalization (LSF) is a powerful strategy for modifying drug compounds. Researchers can explore Cu-catalyzed C–H LSF to enhance the properties of 5-nitrofuran derivatives. Hydroxylation, methylation, or other modifications could optimize their pharmacological profiles .

properties

IUPAC Name |

methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O8S/c1-24-14(20)6-18-8-4-10-11(26-7-25-10)5-12(8)28-16(18)17-15(21)9-2-3-13(27-9)19(22)23/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXCUGXSQOUKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-])OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2993999.png)

![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)

![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)

![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![Methyl 2-[(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B2994010.png)

![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)